molecular formula C12H15NOS B14316597 4-Butyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 112183-34-3

4-Butyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14316597
CAS No.: 112183-34-3
M. Wt: 221.32 g/mol
InChI Key: URZIQBMBZHZHPY-UHFFFAOYSA-N
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Description

4-Butyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with butyl isocyanate, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Halogens (chlorine, bromine), Lewis acids, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact pathways and targets can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzothiazin-3(4H)-one
  • 4-Methyl-2H-1,4-benzothiazin-3(4H)-one
  • 4-Ethyl-2H-1,4-benzothiazin-3(4H)-one

Comparison

4-Butyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

CAS No.

112183-34-3

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

4-butyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C12H15NOS/c1-2-3-8-13-10-6-4-5-7-11(10)15-9-12(13)14/h4-7H,2-3,8-9H2,1H3

InChI Key

URZIQBMBZHZHPY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CSC2=CC=CC=C21

Origin of Product

United States

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